N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A New Synthesis Approach : A novel synthetic pathway for 2,3-dihydrobenzo[1,4]dioxine derivatives, which share a part of the core structure with the compound , utilizes tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method offers a stereoselective approach to synthesize Z isomers preferentially or exclusively, highlighting advanced synthetic techniques for complex organic molecules (Gabriele et al., 2006).
Biological Interactions and Pharmacophoric Properties
Interactions with Specific Binding Sites : Research into indolo[3,2-b]carbazoles and related compounds, which are structurally similar to the target compound, reveals their capacity to interact with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. Modifications to the indolo[3,2-b]carbazole structure significantly affect binding affinity, providing insights into the structural requirements for biological activity and potential therapeutic applications (Gillner et al., 1993).
Pharmacophoric Heterocyclic Nucleus : The dihydrobenzo[b][1,4]oxathiine structure, part of the wider family of compounds related to the query molecule, is identified as a valuable pharmacophoric heterocyclic nucleus. It showcases a wide range of biological activities, including acting as ligands for various receptors and inhibitors for different biological processes. This underscores the potential of such structures for the development of new therapeutic agents with multifaceted biological activities (Viglianisi & Menichetti, 2010).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-19(15-7-3-4-8-16(15)23(13)2)20(24)21(25)22-11-14-12-26-17-9-5-6-10-18(17)27-14/h3-10,14H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWBNXEFNJNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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